molecular formula C12H17ClN2O2 B1472610 (2-Amino-6-chlorobenzyl)-carbamic acid tert-butyl ester CAS No. 1431960-57-4

(2-Amino-6-chlorobenzyl)-carbamic acid tert-butyl ester

Cat. No. B1472610
CAS RN: 1431960-57-4
M. Wt: 256.73 g/mol
InChI Key: OIJLQDYOBNPVRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as “(2-Amino-6-chlorobenzyl)-carbamic acid tert-butyl ester”, involves several steps including the reduction of nitriles or amides and nitro compounds . The synthesis can also involve reactions of alkyl halides with ammonia and other amines .


Chemical Reactions Analysis

The chemical reactions involving amines, such as “this compound”, can be complex and involve various intermediates . For example, carbon dioxide can undergo C–N bond formation reactions with amines at the interface of droplets to form carbamic acids .

Scientific Research Applications

Rate-Limiting Step in Decarbamoylation

Carbamates, which are esters of substituted carbamic acids, play a significant role in inhibiting acetylcholinesterase (AChE), with applications developed as insecticides and therapeutic agents. The decarbamoylation process of AChE is crucial for understanding the effectiveness and longevity of carbamates' inhibitory action. Research shows that the rate of decarbamoylation is influenced by the size of alkyl substituents on the carbamoyl group, offering insights into designing effective AChE inhibitors (Rosenberry & Cheung, 2019).

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate, a related compound, is found in fermented foods and beverages. Its formation mechanisms, including from urea and proteins during fermentation, have implications for food safety and regulation. Understanding these mechanisms can help in developing strategies to minimize ethyl carbamate levels in consumer products (Weber & Sharypov, 2009).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, chemically related to carbamic acid esters, have been explored for their anticancer potentials. These compounds' ability to undergo various chemical reactions makes them suitable for medicinal research as traditional and synthetic antitumor agents. The review of cinnamic acid derivatives highlights the ongoing interest in exploiting their biological activities for cancer treatment (De, Baltas, & Bedos-Belval, 2011).

Synthetic Phenolic Antioxidants and Environmental Impact

Research into synthetic phenolic antioxidants, which share structural similarities with carbamic acid esters, has indicated their widespread use and potential environmental impact. The study of these compounds in various matrices offers insights into human exposure pathways and toxicity concerns, highlighting the need for developing safer alternatives (Liu & Mabury, 2020).

Applications in Peptide Studies

The incorporation of unnatural amino acids, like TOAC, in peptides for studying backbone dynamics and secondary structure demonstrates the broader applicability of carbamic acid esters in biochemical research. These studies provide valuable information on peptide interactions with membranes and potential for drug delivery systems (Schreier et al., 2012).

properties

IUPAC Name

tert-butyl N-[(2-amino-6-chlorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-9(13)5-4-6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJLQDYOBNPVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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